molecular formula C19H23N3O5 B11028276 dimethyl (2E)-2-{2-[(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)carbonyl]hydrazinylidene}butanedioate

dimethyl (2E)-2-{2-[(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)carbonyl]hydrazinylidene}butanedioate

Cat. No.: B11028276
M. Wt: 373.4 g/mol
InChI Key: NXKVFGBJEZFOJE-KGENOOAVSA-N
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Description

Dimethyl (2E)-2-{2-[(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)carbonyl]hydrazinylidene}butanedioate is a complex organic compound with a unique structure that includes a quinoline derivative and a hydrazinylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (2E)-2-{2-[(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)carbonyl]hydrazinylidene}butanedioate typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, followed by the introduction of the hydrazinylidene group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2E)-2-{2-[(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)carbonyl]hydrazinylidene}butanedioate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Dimethyl (2E)-2-{2-[(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)carbonyl]hydrazinylidene}butanedioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of dimethyl (2E)-2-{2-[(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)carbonyl]hydrazinylidene}butanedioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl fumarate: A related compound with similar structural features but different biological activity.

    Quinoline derivatives: Compounds with a quinoline core structure, often used in medicinal chemistry.

Uniqueness

Dimethyl (2E)-2-{2-[(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)carbonyl]hydrazinylidene}butanedioate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C19H23N3O5

Molecular Weight

373.4 g/mol

IUPAC Name

dimethyl (2E)-2-[(2,2,4-trimethyl-1H-quinoline-8-carbonyl)hydrazinylidene]butanedioate

InChI

InChI=1S/C19H23N3O5/c1-11-10-19(2,3)20-16-12(11)7-6-8-13(16)17(24)22-21-14(18(25)27-5)9-15(23)26-4/h6-8,10,20H,9H2,1-5H3,(H,22,24)/b21-14+

InChI Key

NXKVFGBJEZFOJE-KGENOOAVSA-N

Isomeric SMILES

CC1=CC(NC2=C1C=CC=C2C(=O)N/N=C(\CC(=O)OC)/C(=O)OC)(C)C

Canonical SMILES

CC1=CC(NC2=C1C=CC=C2C(=O)NN=C(CC(=O)OC)C(=O)OC)(C)C

Origin of Product

United States

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